1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea
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Description
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C21H22N2O6 and its molecular weight is 398.415. The purity is usually 95%.
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Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl group and a dimethoxybenzyl urea. Its structure can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study on related benzo[d][1,3]dioxole derivatives demonstrated notable cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, which were lower than standard drugs like doxorubicin in some cases .
Table 1: Cytotoxicity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
HCT116 | 1.54 | ||
MCF7 | 4.52 | ||
Doxorubicin | HepG2 | 7.46 | |
HCT116 | 8.29 | ||
MCF7 | 4.56 |
The anticancer mechanisms involve the inhibition of cell proliferation and induction of apoptosis through pathways like EGFR inhibition and modulation of mitochondrial proteins such as Bax and Bcl-2 .
Antimicrobial Activity
Preliminary studies also suggest that this compound may possess antimicrobial properties. The benzo[d][1,3]dioxole moiety is known for its ability to interact with various biological targets, potentially leading to antimicrobial effects. However, specific data on the antimicrobial efficacy of this particular compound remains limited.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The benzo[d][1,3]dioxole moiety may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : It may interact with various receptors influencing cell signaling pathways related to proliferation and survival.
Case Studies and Research Findings
A significant study evaluated the anticancer activity of various thiourea derivatives incorporating the benzo[d][1,3]dioxole structure. These derivatives showed promising results with effective cytotoxicity against multiple cancer cell lines while exhibiting low toxicity towards normal cells .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-25-17-7-5-15(11-19(17)26-2)13-23-21(24)22-9-3-4-10-27-16-6-8-18-20(12-16)29-14-28-18/h5-8,11-12H,9-10,13-14H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHYACHAVGJBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.